molecular formula C11H10ClNO B6268496 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one CAS No. 1225386-83-3

5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one

Cat. No.: B6268496
CAS No.: 1225386-83-3
M. Wt: 207.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and a propan-2-ylidene group at the 3-position of the indolin-2-one core. The indolin-2-one scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indolin-2-one core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Chlorination: The indolin-2-one core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Propan-2-ylidene Introduction: The final step involves the introduction of the propan-2-ylidene group at the 3-position. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced form, such as the corresponding alcohol.

    Substitution: The chloro substituent at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indolin-2-one derivatives.

Scientific Research Applications

5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one: Unique due to its specific substituents and structure.

    Indolin-2-one derivatives: Share the core structure but differ in substituents, leading to varied biological activities.

    Other chloro-substituted indolin-2-ones: Similar in having a chloro group but differ in the position and nature of other substituents.

Uniqueness

This compound is unique due to its specific combination of a chloro substituent and a propan-2-ylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1225386-83-3

Molecular Formula

C11H10ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.